

An In-depth Technical Guide to 6-Methoxy-2-naphthol

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Compound of Interest

Compound Name: 6-Methoxy-2-naphthol

Cat. No.: B1581671

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of **6-Methoxy-2-naphthol**. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Molecular Structure and Properties

6-Methoxy-2-naphthol, also known as 2-Hydroxy-6-methoxynaphthalene, is a bicyclic aromatic compound.^[1] Its structure consists of a naphthalene core substituted with a methoxy group at the 6-position and a hydroxyl group at the 2-position.

Chemical and Physical Data

The fundamental properties of **6-Methoxy-2-naphthol** are summarized in the table below, providing a quick reference for experimental design and analysis.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ O ₂	[2][3]
Molecular Weight	174.20 g/mol	[2][3]
IUPAC Name	6-methoxynaphthalen-2-ol	[2]
CAS Number	5111-66-0	[1][2][3][4]
Melting Point	148-152 °C	[3][4]
Boiling Point (Predicted)	336.7 ± 15.0 °C	[4]
Density (Predicted)	1.193 ± 0.06 g/cm ³	[4]
Appearance	Off-White to Light Brown Solid	[4]
Solubility	Slightly soluble in Chloroform and Methanol	[4]
pKa (Predicted)	9.76 ± 0.40	[4]

Spectroscopic Profile

While specific experimental spectra for **6-Methoxy-2-naphthol** require direct laboratory analysis, the expected spectroscopic characteristics can be predicted based on its molecular structure. These predictions are crucial for the identification and characterization of the compound.

Spectroscopy	Expected Characteristics
^1H NMR	Signals corresponding to aromatic protons on the naphthalene ring, a singlet for the methoxy ($-\text{OCH}_3$) protons, and a singlet for the hydroxyl ($-\text{OH}$) proton.
^{13}C NMR	Resonances for the ten aromatic carbons of the naphthalene core and one for the methoxy carbon.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (hydroxyl group), aromatic C-H stretching, C=C stretching of the aromatic ring, and C-O stretching for both the ether and phenol functionalities. [5]
Mass Spectrometry	A molecular ion peak (M^+) corresponding to the molecular weight of 174.20.

Synthesis of 6-Methoxy-2-naphthol

6-Methoxy-2-naphthol serves as a valuable starting material in various synthetic sequences.

[\[6\]](#) A common and effective method for its preparation involves a multi-step process starting from 2-naphthol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of **6-Methoxy-2-naphthol** from 2-naphthol, proceeding through bromination, methylation, and a subsequent Grignard reaction.

Step 1: Bromination of 2-Naphthol

- Dissolve 144 g (1 mole) of 2-naphthol in a suitable solvent.
- Perform bromination according to standard procedures.
- Pour the hot solution into water and filter to collect the precipitate.

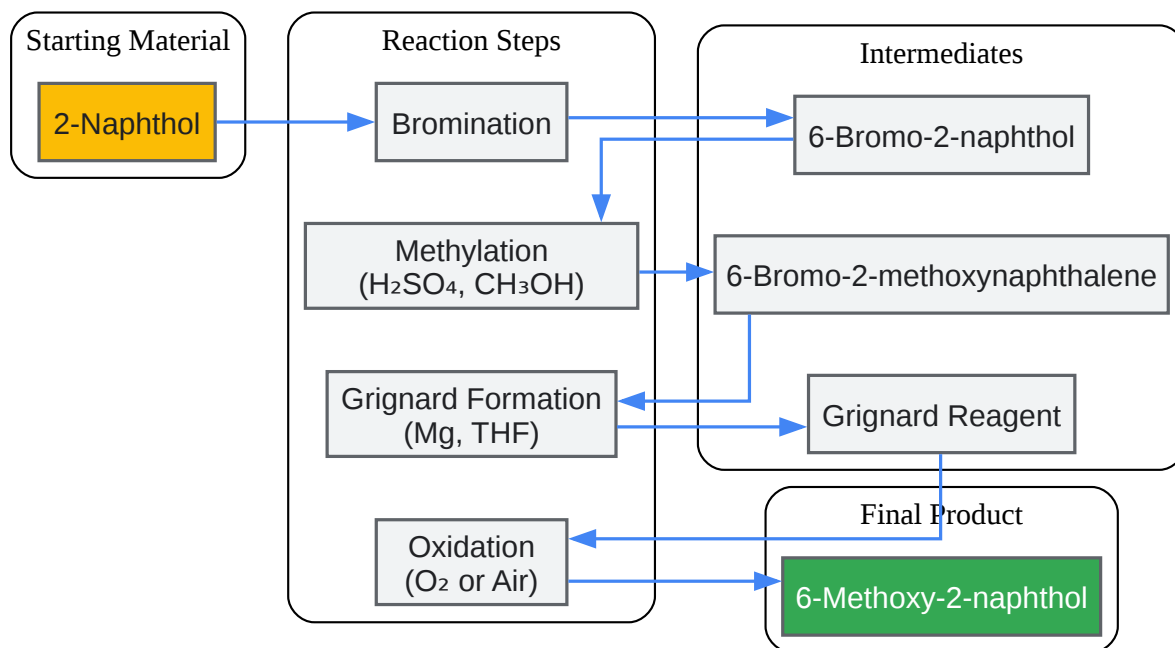
Step 2: Methylation of the Brominated Intermediate

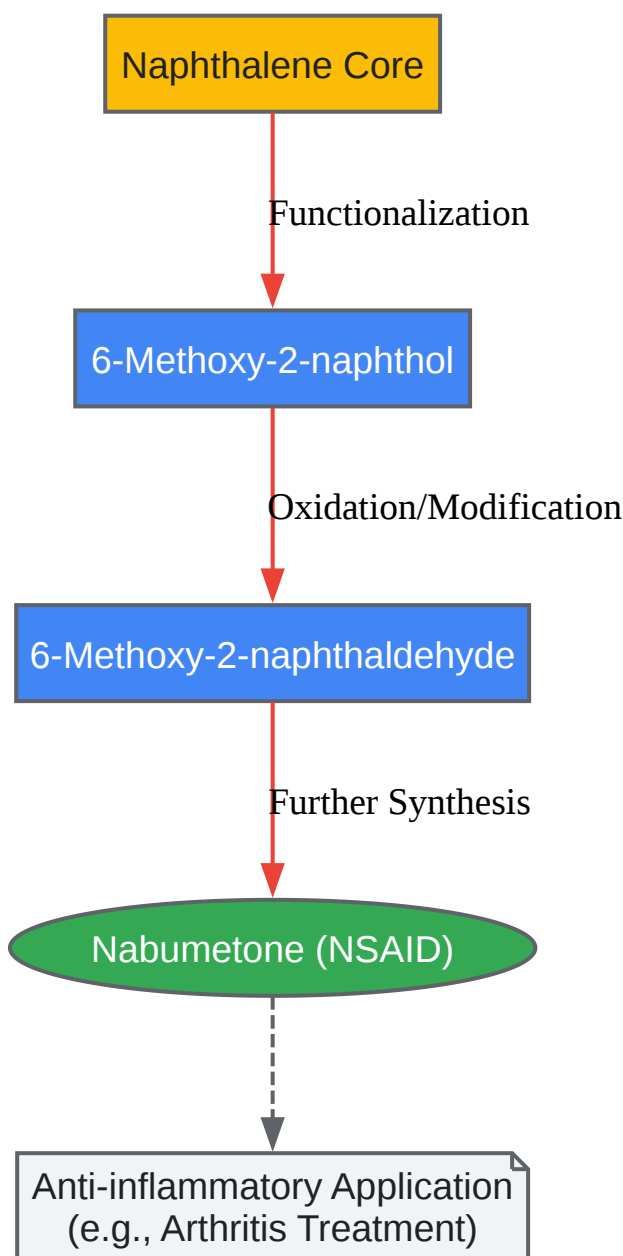
- Mix the dry precipitate from Step 1 with a solution of 200 ml of concentrated sulfuric acid in 500 ml of technical methanol.
- Heat the mixture to a vigorous reflux for 4 hours. An oily layer should separate during this period.
- Pour the hot mixture into 3 liters of ice and water.
- Remove the resulting solids by filtration.
- Triturate the moist solid with 1 liter of hot 5% sodium hydroxide solution.
- Chill the mixture to solidify the oil, then filter, wash, and dry the product to yield 6-bromo-2-methoxynaphthalene.^[6]

Step 3: Grignard Reagent Formation and Oxidation

- Flame-dry a 2-liter three-necked flask equipped with a condenser and replace the atmosphere with nitrogen.
- Add 27 g (1.1 mole) of magnesium turnings to the flask.
- Add 200 ml of tetrahydrofuran (THF), approximately 95 g of 6-bromo-2-methoxynaphthalene, and a small iodine crystal.
- Heat the mixture to reflux until the reaction initiates and becomes spontaneous.
- Add an additional 600 ml of THF along with the remaining 6-bromo-2-methoxynaphthalene (total of 237.4 g, 1 mole) to maintain a vigorous reflux.^[6]
- Once the Grignard reagent has formed, cool the solution and introduce a stream of dry air or oxygen to oxidize the organometallic intermediate.
- Hydrolyze the reaction mixture with a saturated aqueous solution of ammonium chloride to yield the final product, **6-Methoxy-2-naphthol**.

Synthesis Workflow Diagram





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References

- 1. scbt.com [scbt.com]
- 2. 6-Methoxy-2-naphthol | C₁₁H₁₀O₂ | CID 288634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-甲氧基-2-萘酚 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-Methoxy-2-naphthol CAS#: 5111-66-0 [m.chemicalbook.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
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